molecular formula C14H26B2O4 B15289994 1,3,2-Dioxaborolane, 2,2'-ethenylidenebis[4,4,5,5-tetramethyl- CAS No. 339166-89-1

1,3,2-Dioxaborolane, 2,2'-ethenylidenebis[4,4,5,5-tetramethyl-

Cat. No.: B15289994
CAS No.: 339166-89-1
M. Wt: 280.0 g/mol
InChI Key: ULWFOXCSCYNGLF-UHFFFAOYSA-N
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Description

2,2’-Ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is an organoboron compound with the molecular formula C14H26B2O4. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride or boron tribromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of 2,2’-ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial process also incorporates rigorous purification steps to meet the required standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

2,2’-Ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] undergoes various types of chemical reactions, including:

    Borylation: This compound is commonly used in borylation reactions, where it introduces boron-containing groups into organic molecules.

    Hydroboration: It can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.

    Suzuki-Miyaura Coupling: This is one of the most significant reactions involving this compound, where it acts as a boron source for the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are often used in conjunction with 2,2’-ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] for coupling reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and toluene.

    Reaction Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation.

Major Products

The major products formed from reactions involving 2,2’-ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] include various organoboron compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2,2’-Ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] has a wide range of applications in scientific research:

    Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: This compound is used in the development of new materials, such as polymers and advanced composites.

    Medicinal Chemistry: It plays a role in the synthesis of biologically active compounds and drug candidates.

    Catalysis: It is used as a reagent in catalytic processes, enhancing the efficiency and selectivity of various reactions.

Mechanism of Action

The mechanism of action of 2,2’-ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] involves the formation of boron-carbon bonds through its interaction with organic substrates. In the Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The boron atom in the compound acts as a nucleophile, facilitating the transfer of organic groups to the palladium center.

Comparison with Similar Compounds

Similar Compounds

    Bis(pinacolato)diboron: Another widely used boron reagent in organic synthesis.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron compound used in similar reactions.

    2,2’-Cyclopropylidenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A structurally related compound with similar reactivity.

Uniqueness

2,2’-Ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is unique due to its stability and versatility in various chemical reactions. Its ability to participate in multiple types of reactions, such as borylation and hydroboration, makes it a valuable reagent in both academic and industrial settings.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26B2O4/c1-10(15-17-11(2,3)12(4,5)18-15)16-19-13(6,7)14(8,9)20-16/h1H2,2-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWFOXCSCYNGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)B2OC(C(O2)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26B2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478793
Record name 1,3,2-Dioxaborolane, 2,2'-ethenylidenebis[4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339166-89-1
Record name 1,3,2-Dioxaborolane, 2,2'-ethenylidenebis[4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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